molecular formula C9H16Cl2N2 B13507622 (2-Isopropylpyridin-4-yl)methanamine dihydrochloride

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B13507622
M. Wt: 223.14 g/mol
InChI Key: FNECJLQHWTXHEV-UHFFFAOYSA-N
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Description

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H14N2.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-isopropylpyridine with formaldehyde and hydrogen chloride to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process includes the purification of the final product through crystallization or distillation to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-ylmethanamine dihydrochloride
  • (2-chloropyridin-4-yl)methanamine dihydrochloride
  • N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride

Uniqueness

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(2-propan-2-ylpyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9-5-8(6-10)3-4-11-9;;/h3-5,7H,6,10H2,1-2H3;2*1H

InChI Key

FNECJLQHWTXHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)CN.Cl.Cl

Origin of Product

United States

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